molecular formula C9H9N3O B2603101 3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 78650-33-6

3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2603101
CAS No.: 78650-33-6
M. Wt: 175.191
InChI Key: OGICTPKCAVTBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Scientific Significance

Pyrido[1,2-a]pyrimidinone derivatives were first synthesized in the mid-20th century as part of efforts to explore nitrogen-containing heterocycles for pharmaceutical applications. Early studies focused on their potential as tranquilizers (e.g., pirenperone) and anti-allergic agents (e.g., ramastine). The discovery of risperidone, an atypical antipsychotic containing a pyrido[1,2-a]pyrimidinone core, marked a turning point in the 1990s, driving interest in these scaffolds for central nervous system disorders.

The mesoionic pyrido[1,2-a]pyrimidinone subclass gained prominence in the 2010s with the development of insecticidal agents targeting nicotinic acetylcholine receptors. Recent advances (2020–2024) have expanded applications to oncology, with derivatives demonstrating inhibition of fibroblast growth factor receptors (FGFRs) and SHP2 phosphatases.

Structural Classification of Pyrido[1,2-a]pyrimidinone Derivatives

Pyrido[1,2-a]pyrimidinones exhibit structural diversity through substitutions at six key positions (Figure 1):

Table 1: Structural variants and representative derivatives

Position Common Substituents Biological Activity Representative Compound Source

Properties

IUPAC Name

3-amino-8-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-3-12-8(4-6)11-5-7(10)9(12)13/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGICTPKCAVTBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

Cancer Therapeutics

The compound has been studied for its potential as a therapeutic agent targeting various cancer types. Notably, it has been linked to the inhibition of the Monopolar Spindle 1 (MPS1) kinase, which plays a crucial role in cell division and is a promising target in cancer treatment. Research indicates that modifications to the pyrido[3,4-d]pyrimidine core structure, including the introduction of methyl groups, enhance metabolic stability and selectivity against MPS1, leading to improved efficacy in preclinical models .

Antiviral Activity

Recent studies have suggested that derivatives of pyrido[1,2-a]pyrimidin-4-one may exhibit antiviral properties. By optimizing the chemical structure through various substitutions, researchers have identified compounds that show activity against viral targets, which could be pivotal in developing new antiviral therapies .

Synthesis Techniques

The synthesis of 3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been achieved through various methodologies. A notable approach includes a one-pot CuI-catalyzed reaction that facilitates the formation of C–N bonds and intramolecular amidation reactions. This method allows for high yields and broad substrate tolerance, making it a practical choice for producing diverse pyrido[1,2-a]pyrimidin-4-one derivatives .

Synthesis Method Key Features Yield
CuI-catalyzed C–N bond formationOne-pot reaction; broad substrate scopeGood to excellent yields

Clinical Candidate Development

A significant case study involves the development of clinical candidates from pyrido[3,4-d]pyrimidine derivatives. The introduction of a methyl group at specific positions has been shown to curb metabolism in human liver microsomes, enhancing the pharmacokinetic profile of these compounds. This optimization has led to candidates entering Phase 1 clinical trials with promising results in inhibiting MPS1 activity both in vitro and in vivo .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how variations in the chemical structure affect biological activity. These studies have revealed that specific substitutions can significantly alter the potency and selectivity of the compounds against various biological targets, paving the way for tailored drug design strategies .

Mechanism of Action

The mechanism of action of 3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the nature of the derivatives used .

Comparison with Similar Compounds

Halogenated Derivatives

  • 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (28a): Synthesized by reacting 4H-pyrido[1,2-a]pyrimidin-4-one (17a) with N-chlorosuccinimide in CCl₄ under reflux (86% yield).
  • 7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (45) : Obtained via N-chlorosuccinimide (NCS) treatment of brominated precursor 39 , demonstrating sequential halogenation strategies for dual functionalization .

Amino Derivatives

  • 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one (14a): Lacks the methyl group at position 8, synthesized in 92% yield.
  • 3-Amino-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (14c): Combines amino and chloro groups, synthesized in 45% yield. The electron-withdrawing chlorine may alter electronic distribution, affecting binding to biological targets .

Aryl and Heteroaryl Derivatives

  • DB103 (2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one) : Synthesized via Suzuki coupling, featuring methoxy and phenyl groups. These substituents enhance lipophilicity, correlating with its angiogenic inhibition properties .
  • 3-Ethoxy- and 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-ones (42, 44) : Prepared via Bredereck reactions, with ethoxy and methyl groups influencing steric and electronic profiles. These derivatives were key intermediates in PI3K/mTOR inhibitor development .

Structural and Physicochemical Properties

Compound Substituents Yield (%) Melting Point (°C) Key $ ^1H $-NMR Features (δ, ppm)
14h (Target compound) 3-NH₂, 8-CH₃ 78 215–217 NH₂ (6.2, s), CH₃ (2.4, s)
28a (Chloro derivative) 3-Cl 86 159–160 Aromatic H (8.2–8.9, m)
14c (Chloro-amino derivative) 3-NH₂, 7-Cl 45 198–200 NH₂ (6.5, s), Cl-induced deshielding
DB103 (Aryl derivative) 2-(3,4-diOMePh), 3-Ph N/A N/A OCH₃ (3.8, s), aromatic H (7.1–8.3, m)
31 (PI3K/mTOR inhibitor) 3-OEt, 7-Br, 2-substituent 65* N/A OCH₂CH₃ (1.3–4.2, m)

* Representative yield from .

Key Observations :

  • 42) .
  • Halogenation : Lowers melting points (e.g., 28a at 159–160°C vs. 14h at 215–217°C), likely due to reduced crystallinity .

Biological Activity

3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 78650-33-6) is a heterocyclic compound belonging to the pyrido-pyrimidine class. It has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting detailed research findings.

The compound's molecular formula is C9H9N3OC_9H_9N_3O, with a molecular weight of 175.19 g/mol. Its structure includes a pyrido-pyrimidine core, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. In particular, its efficacy against influenza viruses has been noted. For instance, compounds derived from similar scaffolds have shown the ability to inhibit viral replication by disrupting critical protein-protein interactions within the viral polymerase complex.

Table 1: Antiviral Activity Comparison

CompoundVirus TypeIC50 (μM)EC50 (μM)Cytotoxicity CC50 (μM)
Compound AInfluenza A127>250
Compound BInfluenza B145>250
This compoundTBDTBDTBDTBD

Note: Values for this compound are currently under investigation.

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Research indicates that derivatives of pyrido[1,2-a]pyrimidines can target specific receptors involved in tumor growth and metastasis. For example, compounds with similar structures have demonstrated activity against the EPH receptor family, which is implicated in various cancers.

Table 2: Anticancer Activity Overview

CompoundCancer TypeMechanism of ActionIC50 (μM)
Compound CBreast CancerEPH receptor inhibition20
Compound DLung CancerApoptosis induction15
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of pyrido[1,2-a]pyrimidine derivatives is often influenced by structural modifications. Studies suggest that substituents at specific positions on the pyridine ring can enhance or diminish activity. For instance, replacing methyl groups with larger alkyl groups has shown a four-fold increase in activity against certain targets.

Case Studies

  • Influenza Virus Study : A recent study examined the interaction of various pyrido-pyrimidine derivatives with influenza virus polymerase. The results indicated that modifications at the N8 position significantly affected antiviral potency.
  • Cancer Cell Lines : Another investigation assessed the effects of this compound on leukemic cell lines under hypoxic conditions. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Q & A

Q. What are the common synthetic routes for preparing 3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives?

The synthesis of this scaffold typically involves:

  • Suzuki-Miyaura cross-coupling for introducing aryl/alkyl groups at the C-3 position, enabling structural diversification. Microwave-assisted methods are reported to enhance reaction efficiency .
  • Metal-free C-3 chalcogenation (sulfenylation/selenylation) using iodine and persulfate under mild conditions, achieving yields up to 95% .
  • Thorpe-Ziegler isomerization for constructing fused heterocycles, starting from 2-chloromethyl precursors and thiocarbonates . Optimization often requires adjusting reaction time, temperature, and stoichiometry of radical initiators (e.g., K₂S₂O₈) .

Q. What spectroscopic and computational methods are used to characterize this compound?

Key techniques include:

  • UV-Vis and IR spectroscopy to analyze electronic transitions and solvent effects on π→π* transitions. Substituents at C-3 and C-6 significantly alter absorption spectra .
  • Mass spectrometry (e.g., EPA/NIH database) for molecular weight confirmation (e.g., 190.24 g/mol for the core scaffold) .
  • Docking simulations (AutoDock, Glide) to predict binding modes with biological targets like aldose reductase (ALR2) .

Q. What biological targets are associated with the pyrido[1,2-a]pyrimidin-4-one scaffold?

Reported targets include:

  • Aldose reductase (ALR2) : Derivatives with hydroxyl/catechol groups at C-2 exhibit submicromolar IC₅₀ values, critical for diabetic complication studies .
  • SHP2 phosphatase : Allosteric inhibitors derived from this scaffold block RAS-ERK signaling, showing promise in cancer therapy .
  • 5-HT₆ and acetylcholinesterase : Structural analogs demonstrate antagonism, suggesting neuropsychiatric applications .

Advanced Research Questions

Q. How can researchers design experiments for selective C-3 functionalization under metal-free conditions?

  • Reaction optimization : Use iodine (10 mol%) and K₂S₂O₈ (2 equiv) in DCE at 80°C for 12 hours. Electron-deficient aryl diselenides yield higher conversions (93%) .
  • Mechanistic considerations : Radical scavengers (TEMPO) inhibit reactivity, confirming a thiyl/selenyl radical pathway. Inert atmospheres (N₂) are optional, as aerial O₂ is not required .
  • Gram-scale synthesis : Demonstrated for 3-sulfenylated derivatives, ensuring scalability .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, 6- or 9-hydroxy groups enhance ALR2 inhibition 2-3 fold, while methylating hydroxyls abolishes activity .
  • Orthogonal assays : Validate target engagement using enzymatic assays (e.g., ALR2 inhibition) alongside cellular models (e.g., antioxidant activity in HepG2 cells) .
  • Control experiments : Test for off-target effects (e.g., D₂/5-HT₂A receptor binding) to rule out nonspecific interactions .

Q. What computational strategies predict the binding mode of derivatives to therapeutic targets?

  • Molecular docking : Use crystal structures (e.g., ALR2 PDB: 1US0) to simulate ligand interactions. Catechol derivatives form hydrogen bonds with Tyr48 and His110 .
  • Solvent effect modeling : Apply PPP (Pariser-Parr-Pople) methods to predict UV spectral shifts in polar solvents, correlating with charge-transfer transitions .
  • MD simulations : Assess stability of SHP2-inhibitor complexes over 100 ns trajectories to prioritize candidates with low RMSD (<2 Å) .

Notes for Experimental Design

  • Radical pathway validation : Include BHT (butylated hydroxytoluene) as a negative control to confirm radical mechanisms .
  • Late-stage diversification : Halogenated derivatives (e.g., 8-bromo) allow further functionalization via Buchwald-Hartwig amination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.